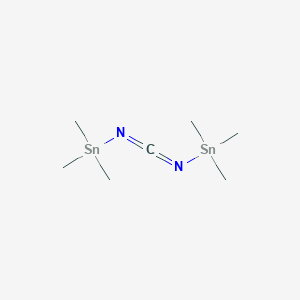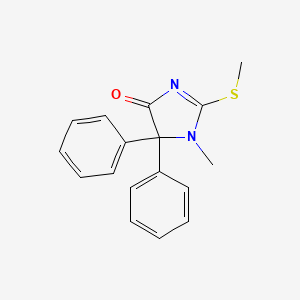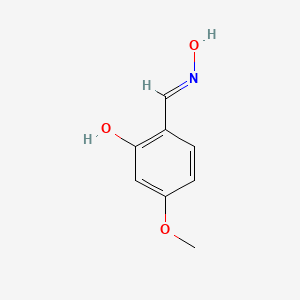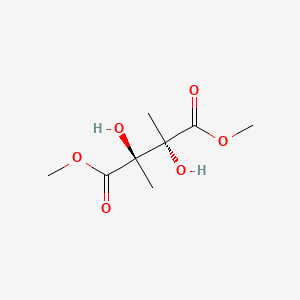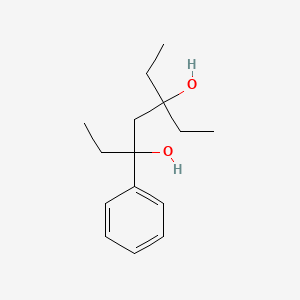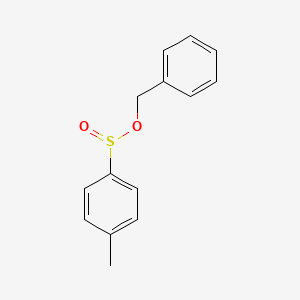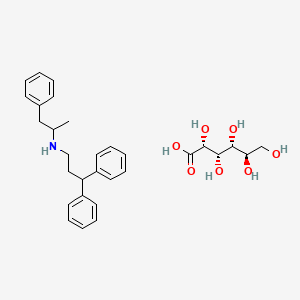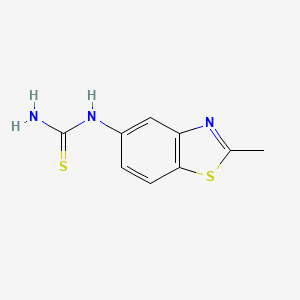
(1E)-7-oxocyclooctene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-7-oxocyclooctene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclooctene ring with a carboxylic acid group and a ketone group at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-7-oxocyclooctene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes oxidation to introduce the ketone group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylation reagents like carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance the reaction rate and selectivity. For example, metal catalysts such as palladium or platinum can be employed in the oxidation step, while carboxylation can be facilitated by using metal carbonyl complexes .
化学反应分析
Types of Reactions
(1E)-7-oxocyclooctene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Esters, amides, and other functionalized derivatives.
科学研究应用
(1E)-7-oxocyclooctene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
作用机制
The mechanism of action of (1E)-7-oxocyclooctene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
Cyclooctene-1-carboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
7-oxocyclooctane-1-carboxylic acid: Saturated analog, which may have different reactivity and biological activity.
Cyclooctanone: Lacks the carboxylic acid group, limiting its applications in certain synthetic pathways.
Uniqueness
(1E)-7-oxocyclooctene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclooctene ring.
属性
CAS 编号 |
17606-93-8 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
(1E)-7-oxocyclooctene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h4H,1-3,5-6H2,(H,11,12)/b7-4+ |
InChI 键 |
OGFYPNCPFHPVII-QPJJXVBHSA-N |
手性 SMILES |
C1CCC(=O)C/C(=C\C1)/C(=O)O |
规范 SMILES |
C1CCC(=O)CC(=CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


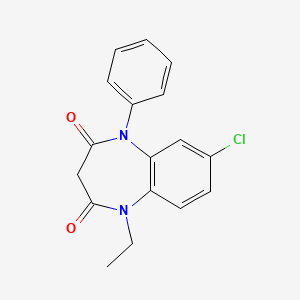
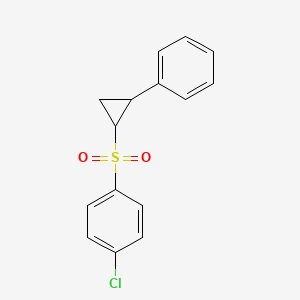
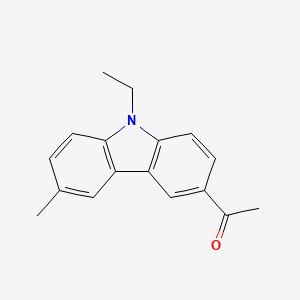

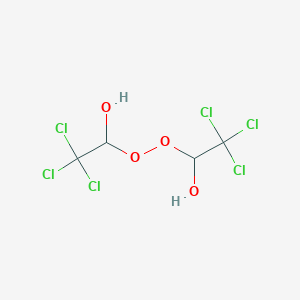
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
